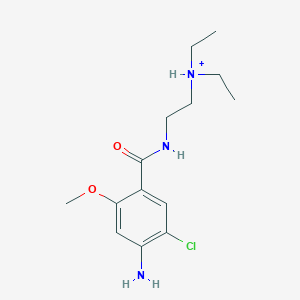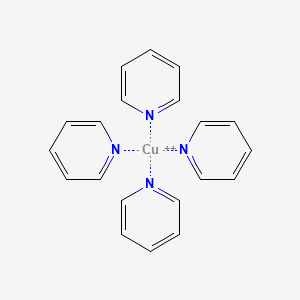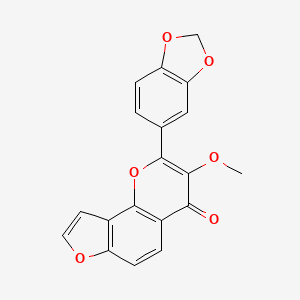
Pongapin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pongapin is a natural product found in Pongamia pinnata, Millettia, and other organisms with data available.
Scientific Research Applications
Phytochemical Profile and Pharmacological Properties
Pongapin is identified as one of the key phytoconstituents in Pongamia pinnata, a plant known for its diverse medicinal applications. Extensive pharmacognostic descriptions and phytochemical analysis reveal the presence of flavonoid derivatives like this compound in the plant. This comprehensive review underscores the pharmacological activities such as hypoglycemic, anti-dyslipidemic, antibacterial, anti-inflammatory, and anti-diarrheal activity associated with the phytoconstituents of Pongamia pinnata (Pandey et al., 2011).
Antitumor Activity
A study investigating the antitumor activity of this compound, a furanoflavanoid derivative from Pongamia pinnata, demonstrated its effectiveness in inhibiting the growth of different cancer cell lines, particularly HeLa cells. This compound significantly increased intracellular reactive oxygen species (ROS) and induced G2/M arrest and apoptosis in these cells. These findings suggest this compound's potential as a natural anticancer agent (Roy et al., 2019).
Treatment of Psoriasis
This compound, along with another furanoflavone, Karanjin, was studied for their role in the management of Psoriasis. Their nitric oxide-scavenging activity and molecular docking studies with receptors responsible for psoriasis indicate that these flavones could be effective in treating the disease without significant side effects (Ghosh & Tiwari, 2018).
Antioxidant Activity
A biflavonyloxymethane, along with this compound, was isolated from the root bark of Pongamia pinnata. Both compounds demonstrated antioxidant activity, indicating their potential role in combating oxidative stress-related disorders (Ghosh et al., 2010).
Antibacterial and Antioxidant Properties
A study on the phytochemical analysis of Pongamia glabra vent, closely related to Pongamia pinnata, revealed the isolation of this compound among other flavonoids. These compounds exhibited strong antibacterial activity against selected bacteria and fungi, and showed notable antioxidant performance (Ravisankar et al., 2022).
properties
CAS RN |
481-99-2 |
|---|---|
Molecular Formula |
C19H12O6 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-methoxyfuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C19H12O6/c1-21-19-16(20)12-3-5-13-11(6-7-22-13)18(12)25-17(19)10-2-4-14-15(8-10)24-9-23-14/h2-8H,9H2,1H3 |
InChI Key |
IGFBIJDAWSAJIF-UHFFFAOYSA-N |
SMILES |
COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC5=C(C=C4)OCO5 |
Other CAS RN |
481-99-2 |
synonyms |
2-(1,3-benzodioxol-5-yl)-3-methoxy-4H-furo(2,3-h)chromen-4-one 4H-furo(2,3-h)-1-benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-3-methoxy- pongapin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



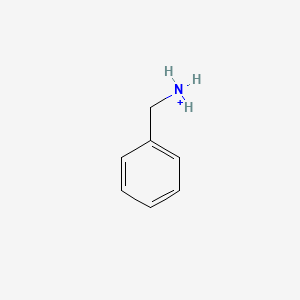
![N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230325.png)

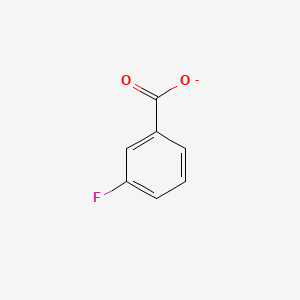
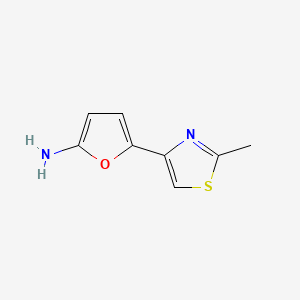
![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)

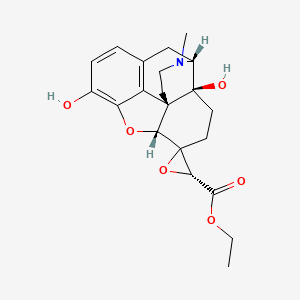
![2-[3-Oxo-2-[5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1230336.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-3-methoxybenzamide](/img/structure/B1230337.png)
